

Physical and chemical properties of Thiophene-3,4-dicarboxylic acid

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Compound of Interest

Compound Name: Thiophene-3,4-dicarboxylic acid

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Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3,4-dicarboxylic acid, a heterocyclic compound, is a pivotal building block in the realms of medicinal chemistry, organic electronics, and materials science.[1] Its unique structural arrangement, featuring a sulfur-containing aromatic ring functionalized with two adjacent carboxylic acid groups, imparts a distinct reactivity profile that makes it a versatile precursor for a wide array of complex molecules.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic and reactive pathways.

Core Physical and Chemical Properties

Thiophene-3,4-dicarboxylic acid is typically a yellow to beige or light brown crystalline solid under standard conditions.[2][3][4] It is poorly soluble in water but demonstrates good solubility in alcoholic organic solvents like methanol.[3][4] Due to the presence of two electron-withdrawing carboxyl groups, the thiophene ring exhibits a different reactivity pattern compared to unsubstituted thiophene.[1]

Quantitative Data Summary



The following tables summarize the key quantitative physical and chemical data for **Thiophene-3,4-dicarboxylic acid**.

Table 1: Physical Properties

| Property | Value | Source(s) |
|-------------------|---|------------------------|
| Molecular Formula | C ₆ H ₄ O ₄ S | [3][5][6][7][8][9][10] |
| Molecular Weight | 172.16 g/mol | [1][3][6][7][8][10] |
| Melting Point | 227-231 °C | [2][3][7] |
| Boiling Point | 272.46 °C (rough estimate) | [2][3] |
| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [2][3] |
| Solubility | Soluble in Methanol | [3] |

Table 2: Chemical and Spectroscopic Data

| Property | Value | Source(s) |
|---------------------------|---------------------------------|-----------|
| pKa (Predicted) | 3.36 ± 0.20 | [2] |
| UV max (H ₂ O) | 240 nm | [2][3] |
| InChI Key | ZWWLLYJRPKYTDF- UHFFFAOYSA-N | [1][5][6] |
| SMILES | C1=C(C(=CS1)C(=O)O)C(=O) O | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **Thiophene-3,4-dicarboxylic** acid are crucial for its application in research and development.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile



A high-yielding and common method for preparing **Thiophene-3,4-dicarboxylic acid** is through the hydrolysis of thiophene-3,4-dicarbonitrile.[1] This process involves the conversion of the nitrile groups to carboxylic acids using a strong base, followed by acidification.[1]

Detailed Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and a significant molar excess of potassium hydroxide (KOH) (56.1 g, 1 mol) in a high-boiling point solvent such as ethylene glycol (167 ml).[1][2][3]
- Reaction Conditions: Heat the mixture and stir overnight.[2][3] The use of a high-boiling solvent allows the reaction to proceed at a sufficiently high temperature to facilitate the hydrolysis of the aromatic nitriles.[1]
- Work-up:
 - Cool the reaction solution and pour it into distilled water.[2][3]
 - Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic byproducts.[1][2][3]
 - Acidify the aqueous layer with saturated hydrochloric acid.[2][3]
 - Extract the organic materials with ethyl acetate.[2][3]
- Purification:
 - Dry the organic layer over magnesium sulfate (MgSO₄).[2][3]
 - Evaporate the solvent.[2][3]
 - Perform recrystallization from distilled water to obtain pure thiophene-3,4-dicarboxylic acid.[2][3] This procedure can yield up to 88% of the desired product (15.2 g).[2][3]

Reduction to Thiophene-3,4-dimethanol

The carboxylic acid groups of **Thiophene-3,4-dicarboxylic acid** can be reduced to their corresponding primary alcohols, yielding Thiophene-3,4-dimethanol. This transformation



requires the use of potent reducing agents due to the stability of carboxylic acids.[1]

General Protocol:

- Reaction Setup: In a dry 100 mL Schlenk flask equipped with a stir bar and rubber septum, add **Thiophene-3,4-dicarboxylic acid** (5 mmol) and tetrahydrofuran (THF) (15 mL).[4]
- Cooling: Place the mixture in an ice bath to cool it to 0°C.[4]
- Addition of Reducing Agent: Slowly add a solution of borane in THF (BH₃ · THF) (3 equivalents) to the mixture.[4] Alternatively, other strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[1]
- Reaction Monitoring and Work-up: The reaction progress should be monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is typically quenched carefully with water or an acidic solution, followed by extraction and purification of the product.

Chemical Reactivity and Applications

Thiophene-3,4-dicarboxylic acid serves as a versatile intermediate in organic synthesis. The carboxyl groups can undergo esterification with alcohols, typically requiring an acid catalyst.[4] It can also undergo condensation reactions with nucleophilic reagents like aromatic amines to form new heterocyclic compounds, such as 3,4-thiophenedicarboxamide when reacted with aniline.[4] Furthermore, being an ortho-dicarboxylic acid, it can undergo dehydration to form the corresponding acid anhydride.[4]

The thiophene ring itself can undergo electrophilic aromatic substitution, such as halogenation, which would primarily occur at the electron-rich α -positions (2- and 5-positions).[1] However, the presence of two deactivating carboxyl groups makes nitration significantly more challenging.[1]

The applications of **Thiophene-3,4-dicarboxylic acid** and its derivatives are extensive. They are utilized as synthetic precursors for organic electronics materials and in the preparation of conductive and coordination polymers.[1][2][3] In the field of drug development, thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] Thiophene derivatives are considered privileged structures in medicinal chemistry.[12]



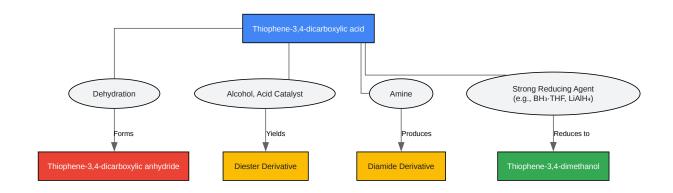
Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of **Thiophene-3,4-dicarboxylic acid**.



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Caption: Synthesis of **Thiophene-3,4-dicarboxylic acid** via hydrolysis.



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Caption: Key reaction pathways of **Thiophene-3,4-dicarboxylic acid**.

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